Cas no 941966-57-0 (4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide)

4-(4-Methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide is a specialized organic compound featuring a butanamide backbone substituted with a 4-methoxyphenylsulfanyl group at the 4-position and an N-(4-nitrophenyl) moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The methoxy and nitro groups enhance reactivity, facilitating applications in intermediate synthesis or as a building block for more complex molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a precursor for bioactive compounds. The compound's stability and purity make it suitable for rigorous experimental and industrial applications, particularly in drug discovery and material science.
4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide structure
941966-57-0 structure
Product name:4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide
CAS No:941966-57-0
MF:C17H18N2O4S
MW:346.400823116302
CID:5502403

4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide
    • Inchi: 1S/C17H18N2O4S/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20)
    • InChI Key: KZYKFRADHCFTCG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CCCSC1=CC=C(OC)C=C1

4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2812-1626-1mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2812-1626-75mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2812-1626-20μmol
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2812-1626-20mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2812-1626-25mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2812-1626-40mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2812-1626-2mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2812-1626-50mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2812-1626-100mg
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2812-1626-10μmol
4-[(4-methoxyphenyl)sulfanyl]-N-(4-nitrophenyl)butanamide
941966-57-0 90%+
10μl
$69.0 2023-05-16

Additional information on 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide

Chemical Profile of 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide (CAS No. 941966-57-0)

The compound 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide, identified by its CAS number 941966-57-0, represents a significant area of interest in the field of medicinal chemistry. This amide derivative, featuring a sulfanyl group linked to a butanamide backbone and an aromatic nitro-substituted phenyl ring, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-donating and electron-withdrawing groups in its molecular framework suggests a versatile reactivity that could be exploited in the design of novel therapeutic agents.

Recent advancements in computational chemistry have enabled the systematic exploration of such heterocyclic amides, allowing researchers to predict their interactions with biological targets with greater precision. The 4-methoxyphenyl moiety, in particular, is known for its ability to modulate enzyme activity and receptor binding affinities, making it a valuable scaffold for drug development. In contrast, the 4-nitrophenyl group introduces a strong electron-withdrawing effect, which can influence the compound's solubility and metabolic stability. Together, these features make 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide a promising candidate for further investigation.

In vitro studies have begun to unravel the pharmacological potential of this compound. Initial assays have shown that it exhibits moderate inhibitory activity against certain enzymes implicated in inflammatory pathways. The sulfanyl group, while not commonly found in many approved drugs, has been identified as a key pharmacophore in several bioactive molecules. Its ability to engage with specific residues in protein active sites may contribute to the compound's observed effects. Furthermore, the butanamide core is a well-established pharmacological motif known for its role in pain relief and anti-inflammatory medications.

The nitro group on the phenyl ring adds another layer of complexity to the compound's behavior. While it can enhance binding affinity through hydrogen bonding or π-stacking interactions, it also poses challenges in terms of potential toxicity or degradation pathways. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate the compound's structure and dynamics in solution. These methods provide critical insights into how the molecule adopts its conformational ensemble and interacts with other biomolecules.

One of the most exciting aspects of this research is the integration of machine learning models to predict pharmacokinetic properties. By leveraging large datasets of similar compounds, researchers can now forecast parameters such as blood-brain barrier penetration, metabolic clearance rates, and potential drug-drug interactions. This predictive capability significantly accelerates the drug discovery process by allowing virtual screening before experimental validation becomes necessary. For 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide, such models have suggested favorable oral bioavailability and moderate half-life values under certain conditions.

The synthesis of this compound presents its own set of challenges due to the need for precise functional group manipulations. Multi-step synthetic routes often involve protecting group strategies to ensure regioselectivity during transformations. Modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions, have been explored to streamline these processes. For instance, palladium-catalyzed Suzuki-Miyaura couplings could be employed to construct the aryl-sulfanyl bond efficiently while minimizing side reactions.

Ethical considerations are paramount when advancing chemical research into therapeutic applications. While 941966-57-0 does not fall under any restricted categories from regulatory agencies, responsible handling remains essential throughout its lifecycle—from synthesis to preclinical testing. Collaborative efforts between academia and industry are fostering open sharing of data regarding synthetic methodologies and biological evaluations, which ultimately benefits global scientific progress without compromising safety standards.

The future directions for this research include exploring derivatives of 4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide that may enhance potency or reduce off-target effects. Structural modifications could involve replacing or altering functional groups while maintaining key pharmacophoric elements identified through computational modeling. Additionally, investigating prodrug formulations might address solubility issues associated with amides while improving delivery profiles.

In conclusion,CAS No 941966-57-0 corresponds to a structurally intricate amide derivative with significant untapped potential in medicinal chemistry applications。 Its unique combination of aromatic rings、a sulfanyl linkage、and an amide moiety positions it as an interesting candidate for further exploration。 With ongoing advancements in computational biology、synthetic methodologies、and ethical research practices,this compound represents a promising avenue toward discovering novel therapeutic agents that address unmet medical needs。

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